Pseudouridimycin (PUM) is a naturally occurring nucleoside analog discovered in Streptomyces sp. DSM26212. [] This C-nucleoside dipeptide exhibits potent and selective inhibition against bacterial RNA polymerase (RNAP), making it a promising candidate for the development of novel antibacterial agents. [, , ] Unlike other RNAP inhibitors like rifampin, PUM demonstrates a lower rate of spontaneous resistance emergence. [] Notably, PUM has shown effectiveness against a broad spectrum of bacteria, including drug-sensitive and drug-resistant strains. []
The biosynthesis of pseudouridimycin involves a complex pathway characterized by several enzymatic steps. Key enzymes identified include:
The pathway has been elucidated using genetic manipulation techniques, including the creation of knockout mutants to identify essential genes and intermediates in the biosynthetic process . Techniques such as liquid chromatography-mass spectrometry have been employed to analyze the metabolites produced at each step, confirming the identity of intermediates like guanidineacetic acid and 5'-amino pseudouridine .
Pseudouridimycin's molecular structure features a unique arrangement that allows it to mimic nucleotide interactions. The compound consists of:
This structure enables effective Watson-Crick base pairing, enhancing its binding affinity to bacterial RNA polymerase . The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets.
Pseudouridimycin undergoes several key reactions during its biosynthesis:
These reactions are essential for generating the active form of pseudouridimycin capable of inhibiting bacterial transcription .
The mechanism by which pseudouridimycin exerts its antibacterial effects revolves around its ability to bind directly to the active site of bacterial RNA polymerase. By occupying this site, it prevents the enzyme from incorporating uridine triphosphate into RNA chains, effectively halting transcription. This mode of action is distinct from other inhibitors that may target different regions or mechanisms within RNA polymerase .
Pseudouridimycin exhibits several notable physical and chemical properties:
Data on melting point, boiling point, and specific optical rotation can further elucidate its physical characteristics.
Pseudouridimycin holds significant promise in scientific research and therapeutic applications:
Pseudouridimycin (PUM) was discovered in 2017 through the screening of microbial fermentation extracts derived from Streptomyces strains isolated from Italian soil samples. The critical soil sample was collected in 1991 near Bolgheri, Tuscany, beneath a cypress tree on the famed Viale dei Cipressi. A second producing strain was isolated from French soil the same year [3] [8]. These strains (Streptomyces sp. ID38640 and ID38626) were preserved in the culture library of Gruppo Lepetit (later Vicuron Pharmaceuticals and NAICONS Srl.). Between 2003–2005, extracts from ~3,000 microbial strains with anti-Staphylococcus aureus activity were screened for RNA polymerase (RNAP) inhibition. This effort revealed PUM as a novel RNAP inhibitor distinct from the co-isolated antibiotic lydicamycin [3] [9]. The compound’s identification resulted from a collaboration between NAICONS and Rutgers University, highlighting the importance of natural-product screening in antibiotic discovery [3] [8].
Pseudouridimycin is a peptidyl nucleoside antibiotic with the molecular formula C₁₇H₂₆N₈O₉ and a molar mass of 486.44 g/mol. Its structure comprises three key moieties:
Property | Value |
---|---|
IUPAC Name | (2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |
CAS Registry Number | 1566586-52-4 |
Molecular Formula | C₁₇H₂₆N₈O₉ |
Molar Mass | 486.44 g/mol |
Solubility | Soluble in water, methanol, DMSO |
Stability | Half-life of ~12 hours in growth media |
Purity (commercial grade) | ≥96.0% |
The pseudouridine moiety enables specific recognition by bacterial RNA polymerase, while the dipeptide side chain enhances binding affinity through interactions outside the active site. PUM decomposes in most growth media with a half-life of ~12 hours, necessitating stability improvements for therapeutic use [3] [5]. Modifications protecting the glutamine side-chain amide retain activity, suggesting routes to optimize pharmacokinetics [1] [6].
Pseudouridimycin represents the first nucleoside-analog inhibitor that selectively targets bacterial RNA polymerase (RNAP). It competitively inhibits nucleotide addition by binding to the nucleoside triphosphate (NTP) site of the RNAP β′ subunit, mimicking uridine triphosphate (UTP) [3] [9]. Key mechanistic attributes include:
Property | Pseudouridimycin | Rifampin |
---|---|---|
Target Site | NTP binding site | RNAP β-subunit |
IC₅₀ (Bacterial RNAP) | 0.1 μM | 0.02 μM |
Spontaneous Resistance Rate | 1 × 10⁻⁹ | 1 × 10⁻⁸ |
Cross-Resistance | None observed | Common |
PUM exhibits broad-spectrum activity against Gram-positive bacteria (MICs: 4–16 μg/mL for Streptococcus pyogenes, Staphylococcus aureus, and Enterococcus spp.) and some Gram-negatives like Moraxella catarrhalis (MIC ≈ 2 μg/mL) [5] [6]. Its efficacy against multidrug-resistant strains, including macrolide-resistant S. pyogenes, and in vivo success in murine peritonitis models (ED₅₀ = 9 mg/kg IV) underscore its therapeutic potential [6] [9]. The side chain’s interaction with a conserved region adjacent to the NTP site enables bacterial selectivity—a breakthrough overcoming prior skepticism about targeting this conserved active site [8] [9].
Compound Name | Role/Context |
---|---|
Pseudouridimycin (PUM) | Primary subject of the article |
Rifampin (Rif) | Comparator RNAP inhibitor |
Lydicamycin | Co-isolated antibiotic |
GE23077 | Cyclic heptapeptide RNAP inhibitor |
Lipiarmycin (Fidaxomicin) | Clinically used RNAP inhibitor |
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